molecular formula C20H21N5O2S B2931417 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide CAS No. 1219903-42-0

1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2931417
CAS No.: 1219903-42-0
M. Wt: 395.48
InChI Key: HLHFRZQBGAUBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which serves as the body's primary cold and menthol sensor. Its primary research value lies in its ability to selectively inhibit TRPM8-mediated currents, making it an essential pharmacological tool for dissecting the channel's role in thermosensation and pathological conditions. A key application is in the study of cold allodynia and neuropathic pain pathways, where aberrant TRPM8 activity is implicated; by blocking the channel, researchers can investigate its contribution to chronic pain states and assess its potential as a therapeutic target. Furthermore, this compound has shown significant utility in oncology research, particularly in the context of prostate cancer, where TRPM8 expression is often dysregulated. Studies using this antagonist have helped elucidate the channel's functional role in cancer cell proliferation, migration, and apoptosis, providing critical insights into its oncogenic potential. Its well-characterized mechanism of action and high selectivity profile enable researchers to probe complex TRPM8 signaling networks in both neuronal and non-neuronal tissues with a high degree of confidence, thereby advancing our understanding of this ion channel in physiology and disease.

Properties

IUPAC Name

1-(2-methyl-5-phenylpyrazole-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-24-17(13-16(23-24)14-5-3-2-4-6-14)19(27)25-10-7-15(8-11-25)18(26)22-20-21-9-12-28-20/h2-6,9,12-13,15H,7-8,10-11H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHFRZQBGAUBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiazole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include:

    Pyrazole formation: Hydrazine derivatives and β-diketones.

    Thiazole formation: Thioamides and α-haloketones.

    Coupling reactions: Amide bond formation using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like KMnO₄ or CrO₃.

    Reduction: Use of reducing agents like NaBH₄ or LiAlH₄.

    Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the pyrazole ring may yield pyrazole N-oxides, while reduction of the carbonyl group may yield corresponding alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide: can be compared with other heterocyclic compounds featuring pyrazole, thiazole, and piperidine rings.

    Similar compounds: 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, and 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide.

Uniqueness

The uniqueness of 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

The compound 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a pyrazole ring, a thiazole moiety, and a piperidine framework. The presence of these heterocycles contributes to its unique biological properties. The molecular formula is C18H20N4OC_{18}H_{20}N_4O, and its IUPAC name reflects its intricate arrangement of functional groups.

Biological Activity Overview

Research indicates that compounds containing pyrazole and thiazole derivatives exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Many pyrazole derivatives have shown efficacy against various cancer cell lines. For instance, studies have reported that compounds similar to the target molecule can inhibit the growth of lung, colorectal, and breast cancer cells .
  • Anti-inflammatory Properties : Some derivatives have demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 .
  • Antimicrobial Effects : The presence of a piperidine moiety enhances the antimicrobial activity against various bacterial strains such as E. coli and S. aureus .

The mechanism through which this compound exerts its biological effects typically involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes or receptors involved in disease pathways.
  • Cell Signaling Modulation : It can influence cellular signaling pathways that lead to apoptosis in cancer cells or modulation of inflammatory responses.

Anticancer Activity

In a study evaluating the anticancer potential of pyrazole derivatives, it was found that specific structural modifications enhanced cytotoxicity against breast cancer cells (MDA-MB-231). The study highlighted the importance of the pyrazole scaffold in promoting apoptosis through caspase activation .

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds showed that certain derivatives could reduce edema in animal models significantly. These compounds were compared to standard anti-inflammatory drugs like indomethacin, demonstrating comparable efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazinePyrazole derivativeAnticancer
Pyrazolo[3,4-d]pyrimidinePyrazole-basedAntimicrobial
1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(arylureido)phenyl)-pyrazoleModified pyrazoleAnti-inflammatory

The comparative analysis shows that while there are several compounds with similar scaffolds, the unique combination of the thiazole and piperidine rings in this compound may confer distinct biological properties.

Q & A

Q. Key Factors for Yield Optimization :

  • Reagent Ratios : Excess SOCl₂ ensures complete acid activation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
  • Temperature Control : Reflux conditions for acid activation improve intermediate stability .

How can computational chemistry methods be integrated into the design and optimization of this compound's derivatives?

Advanced Research Question
Methodological Answer:
Computational approaches, such as quantum chemical calculations and reaction path searches, can predict reaction outcomes and optimize synthetic routes:

Reaction Pathway Simulation : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .

Molecular Docking : Screen derivatives for target binding affinity (e.g., enzymes or receptors) to prioritize synthesis .

Data-Driven Optimization : Apply machine learning to correlate reaction conditions (solvent, catalyst) with yields, reducing trial-and-error experimentation .

Q. Example Workflow :

  • Step 1 : Generate 3D conformers of the compound using software like Gaussian or ORCA.
  • Step 2 : Perform molecular dynamics simulations to assess stability in biological membranes.
  • Step 3 : Validate predictions with small-scale experimental batches .

What analytical techniques are most effective for characterizing the structural conformation of this compound?

Basic Research Question
Methodological Answer:
A combination of spectroscopic and crystallographic methods is critical:

X-ray Diffraction (XRD) : Resolves dihedral angles between aromatic rings (e.g., pyrazole-thiazole interactions at 89.17°) .

Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., piperidine carboxamide protons at δ 2.5–3.5 ppm).

Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) and amide (N-H) functional groups (peaks ~1650 cm⁻¹ and ~3300 cm⁻¹, respectively) .

Q. Data Interpretation Tips :

  • Compare experimental XRD data with computational models to validate intramolecular hydrogen bonds (e.g., C–H···O interactions) .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra.

How can researchers address discrepancies in biological activity data across different studies involving this compound?

Advanced Research Question
Methodological Answer:
Contradictions in activity data often arise from variability in experimental design. Mitigation strategies include:

Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity (HPLC ≥95%) .

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to account for non-linear effects.

Meta-Analysis : Cross-reference data with structural analogs (e.g., pyrazole-thiazole hybrids) to identify activity trends .

Q. Case Study :

  • Contradictory IC₅₀ Values : If Study A reports IC₅₀ = 10 nM (cancer cells) and Study B reports IC₅₀ = 500 nM, assess differences in cell permeability or assay endpoints (e.g., apoptosis vs. proliferation).

What strategies are recommended for improving the solubility and bioavailability of this compound in preclinical studies?

Advanced Research Question
Methodological Answer:
Enhancing solubility requires structural modifications and formulation optimization:

Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to increase aqueous solubility .

Co-Crystallization : Use co-formers like succinic acid to stabilize the compound in solid-state formulations .

Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles to improve pharmacokinetics .

Q. Experimental Validation :

  • LogP Measurement : Determine octanol-water partition coefficients to guide derivatization (e.g., reduce LogP from 3.5 to 2.0 via hydroxylation).
  • In Vivo Testing : Monitor plasma concentration-time profiles in rodent models to assess bioavailability improvements .

How do structural modifications to the pyrazole and thiazole rings affect the compound's target selectivity?

Advanced Research Question
Methodological Answer:
Ring substitutions alter steric and electronic interactions with biological targets:

Pyrazole Modifications :

  • 3-Phenyl Group : Enhances hydrophobic binding to kinase active sites .
  • 1-Methyl Group : Reduces metabolic degradation by cytochrome P450 enzymes .

Thiazole Modifications :

  • 2-Amino Substitution : Improves hydrogen-bonding with ATP-binding pockets .

Q. Selectivity Screening :

  • Use competitive binding assays (e.g., SPR or ITC) to compare affinity for related targets (e.g., kinase A vs. kinase B) .

What are the best practices for ensuring reproducibility in the synthesis of this compound?

Basic Research Question
Methodological Answer:
Critical steps include:

Detailed Reaction Logs : Document solvent purity (e.g., DMF stored over molecular sieves), stirring rates, and temperature fluctuations .

Intermediate Characterization : Validate acyl chloride formation via IR (C=O stretch at ~1800 cm⁻¹) before proceeding to amide coupling .

Purification Protocols : Standardize column chromatography gradients (e.g., 10:1 DCM/ethyl acetate) and monitor fractions via TLC .

Q. Troubleshooting :

  • Low Yields: Optimize stoichiometry (1.1:1 molar ratio of amine to acyl chloride) .
  • Impurities: Use preparative HPLC for challenging separations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.